(2-Chloro-5-fluorophenyl)acetaldehyde
Description
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFUQHXZMCTNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Chloro-5-fluorophenyl)acetaldehyde is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H8ClF
- Molecular Weight : 174.6 g/mol
- CAS Number : 1505291-35-9
The structure of this compound features a chloro and a fluorine substituent on the phenyl ring, which plays a crucial role in its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1-2 µg/mL |
| Enterococcus faecalis | 1-2 µg/mL |
| Escherichia coli | 2-8 µg/mL |
| Salmonella enterica | 2-8 µg/mL |
The compound's hydrophobic nature enhances its ability to penetrate bacterial membranes, contributing to its antibacterial efficacy .
2. Anti-inflammatory Properties
This compound has been studied for its potential anti-inflammatory effects. It is believed to inhibit enzymes involved in inflammatory pathways, such as lipoxygenases.
A study demonstrated that derivatives containing similar structural motifs showed potent inhibition of the enzyme 15-lipoxygenase, with IC50 values indicating strong activity .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit the activity of tyrosine kinases, such as c-Abl, which are implicated in various diseases including cancer .
- Radical Scavenging : It exhibits antioxidant properties, capable of scavenging free radicals and reducing oxidative stress .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside other compounds for antibacterial activity. Results indicated that it had superior efficacy against certain strains compared to standard antibiotics like Penicillin G .
Case Study 2: Anti-inflammatory Evaluation
In vitro assays were conducted on macrophages treated with this compound. The results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Pharmaceutical Development
(2-Chloro-5-fluorophenyl)acetaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are studied for their potential therapeutic effects against diseases such as cancer and bacterial infections. The compound's structure allows for modifications that can enhance biological activity or reduce toxicity.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Staphylococcus aureus and Candida albicans at concentrations as low as 10 μg/mL .
Agrochemical Applications
The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its chemical properties allow it to interact effectively with biological systems in plants, making it a valuable component in agricultural formulations.
- Case Study : Research indicated that modifications of this compound led to the synthesis of effective herbicides that demonstrated enhanced efficacy compared to traditional compounds .
Material Science
In material science, this compound is explored for its potential use in synthesizing specialty chemicals and polymers. The unique properties imparted by its halogen substituents can influence the physical characteristics of materials.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structure. The positioning of the chloro and fluoro groups significantly affects its interaction with biological targets.
| Substituent Position | Effect on Activity |
|---|---|
| Para position | Increased potency against pathogens |
| Ortho position | Reduced activity compared to para |
Fluorine substitution has been noted to enhance biological activity, leading to significant increases in potency against various targets .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
| Reagent/Conditions | Product | Yield/Notes |
|---|---|---|
| KMnO₄ (acidic medium) | (2-Chloro-5-fluorophenyl)acetic acid | High yield (>85%) |
| CrO₃ (H₂SO₄, acetone) | (2-Chloro-5-fluorophenyl)acetic acid | Moderate yield (~70%) |
Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid. The electron-withdrawing Cl and F substituents stabilize the intermediate, enhancing reaction efficiency .
Reduction Reactions
The aldehyde group is reduced to primary alcohols using hydride-based reagents:
| Reagent/Conditions | Product | Yield/Notes |
|---|---|---|
| NaBH₄ (MeOH, 0°C) | (2-Chloro-5-fluorophenyl)ethanol | High yield (>90%) |
| LiAlH₄ (dry ether, reflux) | (2-Chloro-5-fluorophenyl)ethanol | Quantitative yield |
Steric Effects : The bulky halogen substituents minimally hinder hydride attack due to the aldehyde’s planar geometry.
Nucleophilic Addition and Schiff Base Formation
The aldehyde reacts with primary amines to form Schiff bases, critical for pharmaceutical intermediates:
| Amine Reagent | Product | Application |
|---|---|---|
| Aniline | N-Phenylimine derivative | Anticancer studies |
| Ethylenediamine | Bis-Schiff base complex | Catalyst ligand |
Key Condition : Reactions are conducted in ethanol under reflux, achieving >80% conversion . The electron-withdrawing substituents increase electrophilicity, accelerating imine formation.
Condensation Reactions
The compound participates in aldol and Claisen-Schmidt condensations:
| Partner Compound | Product | Conditions |
|---|---|---|
| Acetophenone | α,β-Unsaturated ketone | NaOH, ethanol, 60°C |
| Cyclohexanone | Cross-aldol adduct | LDA, THF, -78°C |
Selectivity : The aldehyde’s reactivity is enhanced in basic media, favoring enolate formation with ketones .
Electrophilic Aromatic Substitution
The aromatic ring undergoes substitution at positions activated by halogen directing effects:
| Reaction | Position Substituted | Major Product |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Para to Cl | 2-Chloro-5-fluoro-4-nitro derivative |
| Bromination (Br₂/FeBr₃) | Ortho to Cl | 2-Chloro-5-fluoro-3-bromo derivative |
Directing Effects : The Cl (ortho/para-directing) dominates over F (meta-directing), leading to substitution at the ortho position relative to Cl.
Michael Addition Reactions
The aldehyde acts as a Michael acceptor in conjugate additions:
| Nucleophile | Product | Conditions |
|---|---|---|
| Malononitrile | β-Substituted nitrile | K₂CO₃, DMF, 25°C |
| Diethylamine | β-Amino aldehyde | EtOH, reflux |
Reactivity : The electron-deficient aldehyde facilitates nucleophilic attack at the β-position .
Halogenation and Functionalization
Further halogenation introduces additional substituents:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Cl₂ (FeCl₃ catalyst) | 2,5-Dichloro-4-fluorophenylacetaldehyde | 65% |
| NBS (light, CCl₄) | Brominated side-product | 55% |
Limitations : Harsh conditions may lead to side reactions, including aldehyde oxidation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2-Chloro-5-fluorophenyl)acetaldehyde with structurally related compounds derived from the evidence:
Key Observations:
Functional Group Influence :
- The acetaldehyde group in the target compound increases its molecular weight compared to benzaldehyde analogs. This group enhances nucleophilic reactivity (e.g., in condensation reactions) but may reduce stability compared to carboxylic acid derivatives .
- The carboxylic acid derivative exhibits higher molecular weight and polarity, likely improving solubility in polar solvents compared to aldehydes .
Halogen Effects: The 2-Cl and 5-F substituents create an electron-deficient aromatic ring, directing electrophilic substitution reactions to the para position relative to the halogens. This electronic effect is critical in synthetic pathways . In atmospheric studies, halogenated aldehydes like acetaldehyde derivatives may exhibit altered degradation pathways due to increased resistance to oxidation compared to non-halogenated counterparts .
Reactivity and Stability
- Oxidation Sensitivity :
The acetaldehyde group is prone to oxidation, forming carboxylic acids. In contrast, benzaldehyde derivatives (e.g., 2-Chloro-5-fluorobenzaldehyde) are less susceptible due to conjugation with the aromatic ring . - Synthetic Utility :
this compound’s aldehyde group enables condensation reactions (e.g., forming imines for pharmaceutical intermediates), while the difluoroacetic acid analog is better suited for salt formation or coordination chemistry .
Environmental and Industrial Relevance
- Atmospheric Behavior :
Acetaldehyde derivatives can form artifacts in atmospheric sampling systems, as seen in studies where Teflon tubing interactions led to acetaldehyde contamination . Halogenation may mitigate such artifacts by reducing volatility . - Biological Systems :
In fermentation, acetaldehyde levels are strain-dependent in S. cerevisiae, suggesting that microbial metabolism of halogenated analogs could vary significantly .
Preparation Methods
Benzylic Bromination of 2-Chloro-5-fluorotoluene
The synthesis begins with 2-chloro-5-fluorotoluene, where the methyl group undergoes bromination to form 2-chloro-5-fluorobenzyl bromide. This step parallels methodologies described in the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Using N-bromosuccinimide (NBS) as the brominating agent in 1,2-dichloroethane, with benzoyl peroxide as a radical initiator, achieves selective benzylic bromination at 60–80°C over 6–8 hours. The reaction mixture is quenched with ice water, and the product is extracted using dichloromethane, yielding 2-chloro-5-fluorobenzyl bromide with approximately 75–85% efficiency.
Oxidation to Acetaldehyde via Kornblum Reaction
The bromide intermediate is oxidized to the aldehyde using the Kornblum oxidation , which employs dimethyl sulfoxide (DMSO) and sodium bicarbonate at 120–150°C. This method converts benzylic halides to aldehydes without over-oxidation to carboxylic acids. After 4–6 hours, the reaction is cooled, diluted with water, and extracted with ethyl acetate. Chromatographic purification yields (2-chloro-5-fluorophenyl)acetaldehyde with a purity >95% and a total yield of 65–70% from toluene.
Grignard Reaction-Mediated Synthesis
Formation of 2-Chloro-5-fluorobenzyl Magnesium Bromide
In this route, 2-chloro-5-fluorobenzyl chloride is reacted with magnesium turnings in tetrahydrofuran (THF) under inert conditions to generate the Grignard reagent. The exothermic reaction requires careful temperature control (0–10°C) to prevent decomposition. The resulting organomagnesium intermediate is highly reactive toward electrophiles.
Reaction with Formaldehyde and Oxidation
The Grignard reagent is treated with paraformaldehyde at −20°C to form 2-chloro-5-fluorophenethyl alcohol after acidic workup. Subsequent oxidation using pyridinium chlorochromate (PCC) in dichloromethane at room temperature converts the alcohol to the aldehyde. This two-step process achieves a moderate yield of 50–60%, with the PCC oxidation avoiding over-oxidation to the carboxylic acid.
Cyanide Substitution and Stephen Reduction
Nucleophilic Substitution with Potassium Cyanide
Starting from 2-chloro-5-fluorobenzyl chloride, reaction with potassium cyanide in dimethylformamide (DMF) at 80°C for 12 hours produces 2-chloro-5-fluorophenylacetonitrile. The nitrile is isolated via distillation under reduced pressure, yielding 80–85% of the intermediate.
Stephen Reduction to Aldehyde
The nitrile undergoes Stephen reduction , where stannous chloride in hydrochloric acid generates an imine intermediate, which is hydrolyzed to the aldehyde using aqueous sodium hydroxide. This method, though effective, requires stringent control of hydrolysis conditions to prevent side reactions, resulting in a final yield of 55–60%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Bromination-Oxidation | 2-Chloro-5-fluorotoluene | NBS, DMSO, NaHCO3 | 65–70 | >95 | High scalability, minimal byproducts | Requires hazardous brominating agents |
| Grignard-Oxidation | 2-Chloro-5-fluorobenzyl Cl | Mg, Paraformaldehyde, PCC | 50–60 | 90 | Avoids halogenation steps | Low yield, sensitive reaction conditions |
| Cyanide-Reduction | 2-Chloro-5-fluorobenzyl Cl | KCN, SnCl2, HCl | 55–60 | 85 | Simple nitrile formation | Toxic intermediates, multi-step process |
Industrial-Scale Considerations
Catalyst Optimization for Hydrogenation
The use of Pd-C catalysts and HZSM-5 molecular sieves , as demonstrated in the synthesis of pyrrole derivatives, could enhance the efficiency of reduction steps in large-scale production. These systems improve selectivity and reduce reaction times during hydrogenation or cyclization stages.
Solvent and Temperature Effects
Ethyl acetate and 1,4-dioxane, highlighted in patent literature, are preferred solvents due to their balance of polarity and boiling points, facilitating easy separation and recycling. Reactions conducted at 60–90°C ensure optimal kinetics without compromising thermal stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Chloro-5-fluorophenyl)acetaldehyde?
- Methodological Answer : Synthesis typically involves functionalizing a pre-chlorinated and fluorinated benzaldehyde precursor. For example, 2-chloro-5-fluorobenzaldehyde (CAS 5527-95-7) can undergo a nucleophilic substitution or cross-coupling reaction to introduce the acetaldehyde moiety. Purification via column chromatography or recrystallization is critical due to potential byproducts from halogenated intermediates .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the aldehyde proton (δ ~9-10 ppm) and aromatic substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction with software like SHELXL or ORTEP-3 can resolve stereochemical ambiguities .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Chlorinated and fluorinated aromatic aldehydes may release toxic vapors. Use fume hoods, PPE (gloves, goggles), and monitor for respiratory irritation. Refer to safety protocols for structurally similar compounds like 2-chlorophenol (CAS 95-57-8), which mandates emergency medical observation post-exposure .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Validate experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Cross-reference with X-ray crystallography data to confirm spatial arrangements of substituents .
Q. What experimental design considerations are critical for studying its reactivity in aqueous environments?
- Methodological Answer : Acetaldehyde derivatives are prone to hydration or trimerization. Use inert atmospheres (N₂/Ar) and anhydrous solvents. For aqueous studies, stabilize the compound with inhibitors (e.g., sodium azide) and employ real-time monitoring via HPLC or PTR-MS to track degradation .
Q. How can researchers differentiate its photochemical behavior from simpler aldehydes like acetaldehyde?
- Methodological Answer : The chloro-fluorophenyl group introduces π→π* and n→π* transitions. Use UV-Vis spectroscopy combined with computational methods (e.g., TD-DFT) to map excited states. Compare with oxygen K-edge XAS data for acetaldehyde (peaks at 531.5 eV for 1sO→π*) to identify substituent-specific shifts .
Q. What strategies mitigate challenges in crystallizing halogenated acetaldehydes?
- Methodological Answer : Halogen atoms often disrupt crystal packing. Use slow vapor diffusion with mixed solvents (e.g., DCM/hexane) or co-crystallization agents. For persistent issues, employ cryo-crystallography (100 K) to stabilize weak intermolecular interactions .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in adsorption studies (e.g., Langmuir isotherm deviations)?
- Methodological Answer : Non-ideal adsorption may stem from surface heterogeneity or competing reactions. Perform breakthrough experiments under controlled humidity and validate with multiple isotherm models (e.g., Freundlich). Use GC-MS to detect trace byproducts from side reactions .
Q. What analytical techniques best quantify trace amounts in environmental samples?
- Methodological Answer : DNPH derivatization followed by HPLC-UV provides high sensitivity (LOD ~0.02 ppb). Cross-validate with PTR-MS (m/z 45 signal) but account for interference from other aldehydes. Calibrate using isotopically labeled internal standards (e.g., ¹³C-acetaldehyde) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
